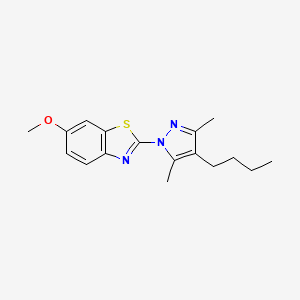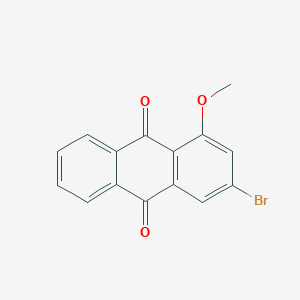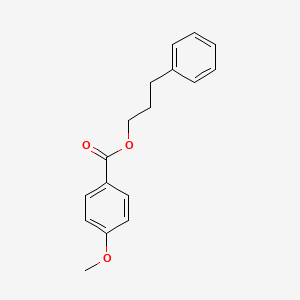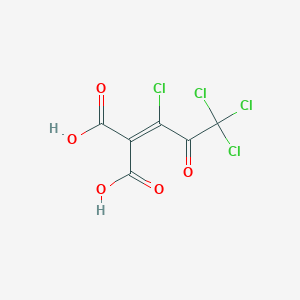
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid is a chemical compound with the molecular formula C6H2Cl4O5. It is a derivative of propanedioic acid, characterized by the presence of four chlorine atoms and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid typically involves the chlorination of propanedioic acid derivatives. One common method is the reaction of malonic acid with chlorine in the presence of a catalyst, such as phosphorus pentachloride (PCl5), under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated compounds, which are then further chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where malonic acid or its derivatives are subjected to chlorination in reactors designed to handle corrosive chemicals. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A dicarboxylic acid with the formula CH2(COOH)2, used as a precursor in the synthesis of (1,3,3,3-Tetrachloro-2-oxopropylidene)propanedioic acid.
Succinic Acid: Another dicarboxylic acid with the formula C4H6O4, structurally similar but lacking the chlorine atoms and ketone group.
Oxalic Acid: A simpler dicarboxylic acid with the formula C2H2O4, used in various industrial applications.
Uniqueness
This compound is unique due to its high degree of chlorination and the presence of a ketone group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
101205-15-6 |
|---|---|
Molecular Formula |
C6H2Cl4O5 |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
2-(1,3,3,3-tetrachloro-2-oxopropylidene)propanedioic acid |
InChI |
InChI=1S/C6H2Cl4O5/c7-2(3(11)6(8,9)10)1(4(12)13)5(14)15/h(H,12,13)(H,14,15) |
InChI Key |
BCSHLYMNEBSNPF-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)C(Cl)(Cl)Cl)Cl)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


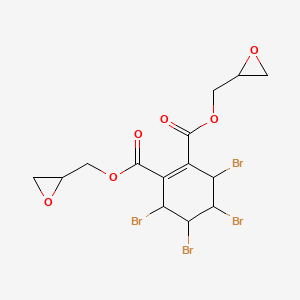
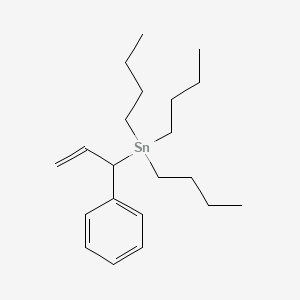
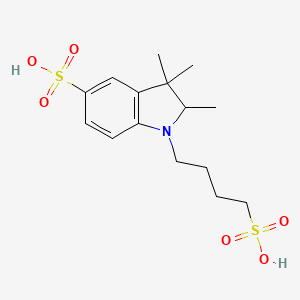
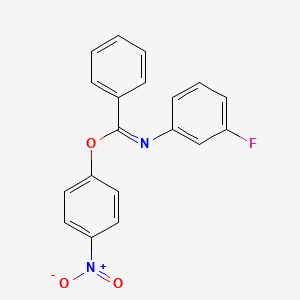
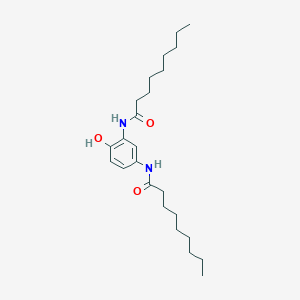
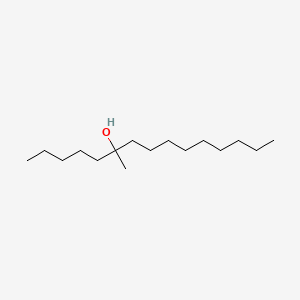
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
